5-fluoro-N-[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]-N-methyl-6-(propan-2-yl)pyrimidin-4-amine
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Overview
Description
5-fluoro-N-[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]-N-methyl-6-(propan-2-yl)pyrimidin-4-amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique combination of functional groups, including a fluorine atom, a methoxybenzenesulfonyl group, and a piperidinyl-pyrimidinyl scaffold, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]-N-methyl-6-(propan-2-yl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the pyrimidine core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the piperidine moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine core.
Sulfonylation: The methoxybenzenesulfonyl group can be attached to the piperidine ring through a sulfonylation reaction using methoxybenzenesulfonyl chloride in the presence of a base.
Fluorination: The fluorine atom can be introduced via a selective fluorination reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]-N-methyl-6-(propan-2-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
5-fluoro-N-[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]-N-methyl-6-(propan-2-yl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound or intermediate in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on cellular processes, protein interactions, and metabolic pathways.
Material Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers, coatings, and nanomaterials.
Chemical Synthesis: It can serve as a building block or reagent in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]-N-methyl-6-(propan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling pathways that lead to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxybenzenesulfonyl chloride: A related compound with similar functional groups but lacking the piperidinyl-pyrimidinyl scaffold.
5-fluoro-2-methoxybenzonitrile: Another related compound with a similar aromatic structure but different functional groups.
1-bromo-5-fluoro-2-nitrobenzene: A compound with a similar fluorinated aromatic ring but different substituents.
Uniqueness
The uniqueness of 5-fluoro-N-[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]-N-methyl-6-(propan-2-yl)pyrimidin-4-amine lies in its combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and a potential candidate for further development in medicinal chemistry and material science.
Properties
IUPAC Name |
5-fluoro-N-[1-(2-methoxyphenyl)sulfonylpiperidin-3-yl]-N-methyl-6-propan-2-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4O3S/c1-14(2)19-18(21)20(23-13-22-19)24(3)15-8-7-11-25(12-15)29(26,27)17-10-6-5-9-16(17)28-4/h5-6,9-10,13-15H,7-8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNUPJZLXLNGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N(C)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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